molecular formula C14H11FN2O2S B5798187 (2E)-N-[(2-fluorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide

(2E)-N-[(2-fluorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B5798187
M. Wt: 290.31 g/mol
InChI Key: RYZWAZWAURKHIN-BQYQJAHWSA-N
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Description

(2E)-N-[(2-fluorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a fluorophenyl group, a carbamothioyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(2-fluorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide typically involves the reaction of 2-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-(furan-2-yl)prop-2-enoyl chloride under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(2-fluorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the prop-2-enamide moiety can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

(2E)-N-[(2-fluorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-[(2-fluorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s fluorophenyl group can enhance its binding affinity through hydrophobic interactions and hydrogen bonding. Additionally, the furan ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenemethylamine: Contains a thiophene ring and an amine group, used in similar synthetic applications.

    2-Bromo-5-(trifluoromethyl)pyridine: Features a pyridine ring with bromine and trifluoromethyl substituents, used in organic synthesis.

    Furfurylamine: Contains a furan ring and an amine group, used in the synthesis of various organic compounds.

Uniqueness

(2E)-N-[(2-fluorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide is unique due to its combination of a fluorophenyl group, a carbamothioyl group, and a furan ring. This structural combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

(E)-N-[(2-fluorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2S/c15-11-5-1-2-6-12(11)16-14(20)17-13(18)8-7-10-4-3-9-19-10/h1-9H,(H2,16,17,18,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZWAZWAURKHIN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C=CC2=CC=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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